

# comparing monomeric and dimeric structures of zinc hydride complexes

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## A Comparative Guide to Monomeric and Dimeric Zinc Hydride Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of monomeric and dimeric zinc hydride complexes, focusing on their structural characteristics, spectroscopic signatures, and reactivity. The information presented is supported by experimental data to aid in the selection and application of these versatile reagents in various chemical transformations.

### Structural and Spectroscopic Comparison

The aggregation state of zinc hydride complexes, either as monomers or dimers, is predominantly influenced by the steric bulk of the supporting ligands. Bulky substituents on the ligands create a sterically hindered environment around the zinc center, preventing the formation of bridging hydride bonds that are characteristic of dimeric structures.<sup>[1]</sup> This fundamental difference in structure leads to distinct spectroscopic and reactive properties.

### Key Structural Parameters

The choice of ligand significantly impacts the coordination geometry and bond lengths within the zinc hydride complex. Below is a comparison of structural data for a series of monomeric and dimeric zinc hydride complexes supported by dipyrromethene (DPM) ligands. In this series,

complexes with bulky aryl substituents (Mes, DIPP, Mes\*, Anth) are monomeric, while those with less bulky alkyl groups (tBu, Ad) are dimeric.[1]

Complex	Aggregation State	Zn–N Bond Length (Å) (avg.)	N–Zn–N Angle (°)	Zn–H Bond Length (Å)	Reference
[(tBuDPM)ZnH] <sub>2</sub>	Dimeric	2.04	90.9	1.5 (short), 2.0 (long)	[1]
[(AdDPM)ZnH] <sub>2</sub>	Dimeric	2.04	91.5	1.5 (short), 2.0 (long)	[1]
(MesDPM)ZnH	Monomeric	1.99	93.8	Not reported	[1]
(DIPPDPM)ZnH	Monomeric	1.99	94.5	Not reported	[1]
(Mes*DPM)ZnH	Monomeric	2.00	93.2	Not reported	[1]
(AnthDPM)ZnH	Monomeric	1.99	94.3	Not reported	[1]
[(L <sup>2</sup> )ZnH(thf)] <sup>+</sup> (L <sup>2</sup> =TMEDA)	Monomeric Cation	-	-	1.55(4)	[2]
[(L <sup>2</sup> )Zn] <sub>2</sub> (μ-H) <sub>2</sub> <sup>2+</sup> (L <sup>2</sup> =TEEDA)	Dimeric Cation	-	-	2.04(3), 2.06(4)	[2]

Note: For the dimeric structures, the Zn-H bond lengths are asymmetric, with two shorter and two longer bridging interactions.

## <sup>1</sup>H NMR Spectroscopy

A key diagnostic tool for distinguishing between monomeric and dimeric zinc hydrides in solution is <sup>1</sup>H NMR spectroscopy. The chemical shift of the hydride proton (Zn-H) is particularly

informative.

Complex Type	Typical $^1\text{H}$ NMR Chemical Shift ( $\delta$ , ppm) for Zn-H	Characteristics
Monomeric (Terminal Hydride)	~4.0 - 5.6	Generally, a sharp singlet is observed at a lower field. <a href="#">[2]</a> <a href="#">[3]</a>
Dimeric (Bridging Hydride)	~3.5 - 4.5	The resonance for bridging hydrides is typically shifted upfield by 1 to 2 ppm compared to terminal hydrides. <a href="#">[2]</a>

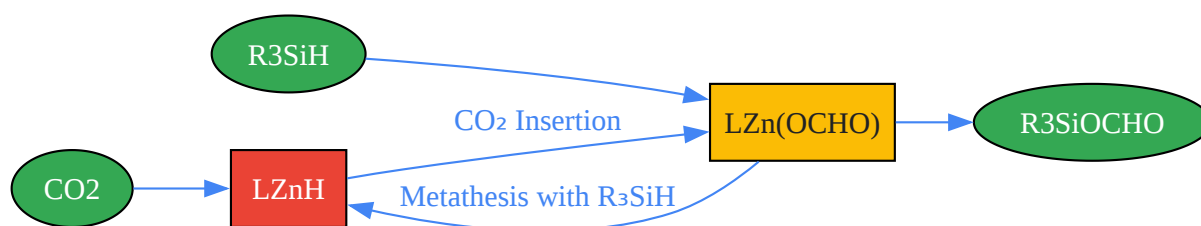
For instance, mononuclear zinc hydride complexes with phenolate-diamine ligands exhibit Zn-H resonances around 4.10 ppm.[\[3\]](#) In contrast, the bridging hydrides in dimeric cationic complexes are found at higher fields. The upfield shift in dimeric species is attributed to the bridging nature of the hydride ligand.

## Reactivity and Catalytic Applications

Both monomeric and dimeric zinc hydride complexes are active as catalysts or precatalysts in a variety of organic transformations, including the hydrosilylation of carbon dioxide and the dehydrogenative borylation of terminal alkynes. The aggregation state can influence catalytic efficiency and selectivity.

### Catalytic Hydrosilylation of Carbon Dioxide

Zinc hydride complexes catalyze the reduction of  $\text{CO}_2$  with silanes. The generally accepted mechanism involves the insertion of  $\text{CO}_2$  into the Zn-H bond to form a zinc formate intermediate. This intermediate then undergoes metathesis with a silane to regenerate the zinc hydride catalyst and produce a silyl formate.

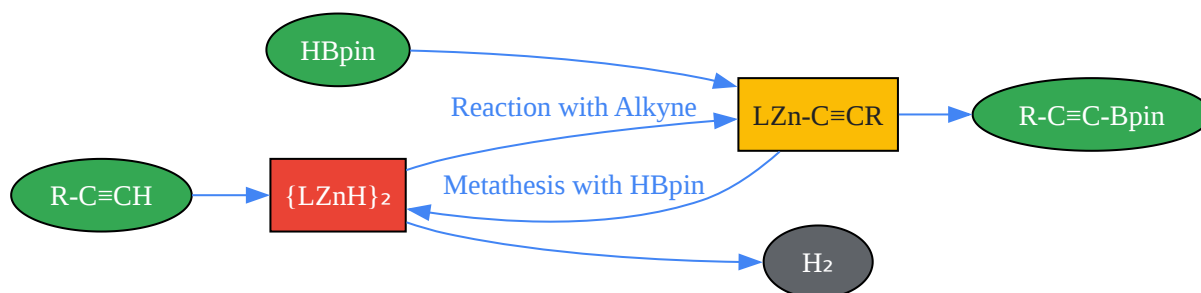


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Catalytic cycle for the hydrosilylation of CO<sub>2</sub> by a zinc hydride complex.

## Dehydrogenative Borylation of Terminal Alkynes

In the dehydrogenative borylation of terminal alkynes, dimeric zinc hydride complexes have been shown to be effective precatalysts.[4][5] A plausible mechanism involves the reaction of the zinc hydride with the terminal alkyne to form a zinc acetylide intermediate and release dihydrogen. This is followed by metathesis with a borane (e.g., HBpin) to yield the alkynyl boronate product and regenerate the zinc hydride catalyst.[4][5]



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Proposed catalytic cycle for the dehydrogenative borylation of terminal alkynes.

## Experimental Protocols

### General Synthesis of a Monomeric Zinc Hydride Complex

The synthesis of monomeric zinc hydride complexes often involves the use of sterically demanding ligands. A general three-step procedure is outlined below, adapted from the synthesis of phenolate-ligated mononuclear zinc hydride complexes.[3]

**Step 1: Synthesis of the Zinc Ethyl Precursor** A solution of the desired pro-ligand in an appropriate solvent (e.g., toluene) is treated with one equivalent of diethylzinc ( $\text{ZnEt}_2$ ). The reaction mixture is typically stirred at room temperature for several hours to overnight. Removal of the solvent under vacuum yields the zinc ethyl complex.

**Step 2: Formation of the Zinc Siloxide Complex** The zinc ethyl complex is dissolved in a suitable solvent and treated with one equivalent of a silanol, such as triphenylsilanol ( $\text{Ph}_3\text{SiOH}$ ). The reaction is stirred at room temperature until completion, and the solvent is removed under vacuum to afford the zinc siloxide complex.

**Step 3: Synthesis of the Zinc Hydride Complex** The zinc siloxide complex is dissolved in a solvent and reacted with one equivalent of a silane, such as phenylsilane ( $\text{PhSiH}_3$ ). The mixture is stirred at room temperature for several hours. The product zinc hydride can be isolated by crystallization or precipitation upon addition of a non-polar solvent.

## General Synthesis of a Dimeric Zinc Hydride Complex

Dimeric zinc hydride complexes are typically formed when less sterically encumbering ligands are employed. The following is a general procedure for the synthesis of dimeric zinc hydride cations.[2]

**Step 1: Preparation of the Brønsted Acid of the Ligand** The bidentate diamine ligand (e.g., TMEDA or TEEDA) is reacted with a non-coordinating Brønsted acid, such as  $[\text{H}(\text{OEt}_2)_2][\text{BAR}^f_4]$ , in a suitable solvent like dichloromethane.

**Step 2: Protonolysis of Zinc Dihydride** A suspension of polymeric zinc dihydride ( $[\text{ZnH}_2]_n$ ) in an appropriate solvent (e.g., THF) is treated with the pre-formed Brønsted acid of the ligand at room temperature. The reaction mixture is stirred until a clear solution is obtained, indicating the formation of the soluble cationic zinc hydride. The product can be isolated by crystallization from a suitable solvent system, such as a mixture of  $\text{CH}_2\text{Cl}_2$  and n-pentane at low temperature. [2]

## Conclusion

The structural dichotomy between monomeric and dimeric zinc hydride complexes, governed by ligand sterics, has profound implications for their spectroscopic properties and reactivity. Monomeric complexes, with their terminal hydrides, exhibit distinct NMR signatures compared to their dimeric, bridging hydride counterparts. While both forms are catalytically active, understanding these structural and electronic differences is crucial for the rational design and selection of zinc hydride complexes for specific applications in synthesis and catalysis.

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